

An In-depth Technical Guide to the Discovery and History of Hexamethyldistannane

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Compound of Interest

Compound Name: Hexamethyldistannane

Cat. No.: B1337061

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, a cornerstone organotin reagent, has played a significant role in the advancement of organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its discovery, historical synthetic methodologies, and detailed characterization data, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey to the isolation and characterization of **hexamethyldistannane** is rooted in the broader history of organotin chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849. This pioneering work was shortly followed by Carl Löwig's investigations in 1852 into the reactions of alkyl halides with tin-sodium alloys, which produced various alkyltin compounds.

While these early explorations laid the groundwork, the first well-documented synthesis of **hexamethyldistannane** is widely attributed to Kraus and Sessions in 1925. Their work provided a reproducible method for the preparation of this key reagent, opening the door for its use in a variety of chemical transformations. The synthesis was achieved through the reaction

of trimethyltin chloride with sodium, a method conceptually related to the Wurtz reaction, which utilizes sodium to couple alkyl halides.

Physicochemical and Spectroscopic Data

Hexamethyldistannane is a colorless, low-melting solid or clear liquid that is sensitive to air.^[1]
^[2] Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₁₈ Sn ₂
Molecular Weight	327.63 g/mol
Melting Point	23-24 °C
Boiling Point	182 °C at 756 mmHg
Density	1.58 g/mL at 20 °C

Spectroscopic Data

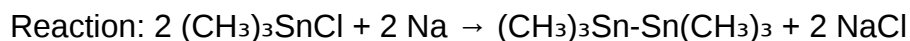
The structural elucidation and characterization of **hexamethyldistannane** have been extensively supported by various spectroscopic techniques.

Spectroscopic Data	
¹ H NMR	
Chemical Shift (δ)	~0.25 ppm (singlet)
Coupling Constants	² J(¹¹⁹ Sn- ¹ H) ≈ 52 Hz, ³ J(¹¹⁹ Sn- ¹ H) ≈ 2.5 Hz
¹³ C NMR	
Chemical Shift (δ)	~-8.0 ppm
Coupling Constants	¹ J(¹¹⁹ Sn- ¹³ C) ≈ 356 Hz
¹¹⁹ Sn NMR	
Chemical Shift (δ)	~-109 ppm
Infrared (IR) Spectroscopy	
Key Absorptions (cm ⁻¹)	~2960 (C-H stretch), ~1180 (CH ₃ degenerate deformation), ~760 (CH ₃ rock), ~520 (Sn-C stretch)
Mass Spectrometry (EI)	
Molecular Ion (M ⁺)	m/z 328 (based on ¹²⁰ Sn)
Key Fragments (m/z)	165 [(CH ₃) ₃ Sn] ⁺ , 150 [(CH ₃) ₂ Sn] ⁺ , 135 [CH ₃ Sn] ⁺ , 120 [Sn] ⁺

Experimental Protocols

Historical Synthesis: The Kraus and Sessions Method (1925)

This protocol is based on the early reported synthesis of **hexamethyldistannane**.



Materials:

- Trimethyltin chloride ((CH₃)₃SnCl)

- Sodium metal (Na)
- Anhydrous diethyl ether or petroleum ether
- Liquid ammonia (for the preparation of trimethyltin sodium)

Procedure:

- A solution of trimethyltin sodium ($(\text{CH}_3)_3\text{SnNa}$) is first prepared by reacting trimethyltin chloride with sodium metal in liquid ammonia.
- The liquid ammonia is allowed to evaporate, leaving behind the solid trimethyltin sodium.
- The trimethyltin sodium is then treated with a stoichiometric amount of trimethyltin chloride in a dry, inert solvent such as petroleum ether.
- The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for a period of time.
- The resulting mixture, containing precipitated sodium chloride, is filtered to remove the salt.
- The solvent is removed from the filtrate by distillation.
- The remaining crude **hexamethyldistannane** is then purified by vacuum distillation.

Characterization Methods

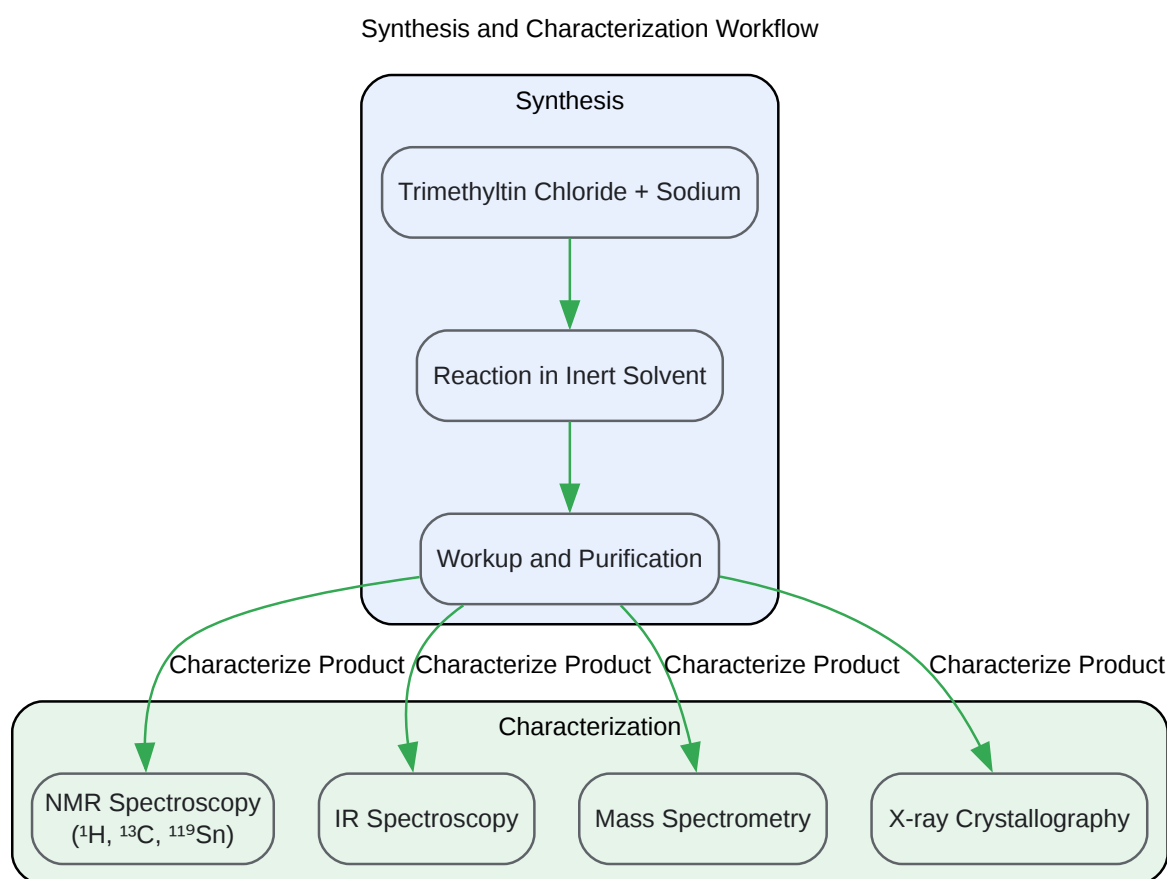
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{119}Sn NMR spectra are recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as benzene- d_6 or chloroform- d_1 . Chemical shifts are reported relative to tetramethylsilane (TMS) for ^1H and ^{13}C , and tetramethyltin for ^{119}Sn .
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the fragmentation pattern of the molecule. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the fragments are analyzed.

- X-ray Crystallography: Single crystals of **hexamethyldistannane** are grown, typically by slow cooling of a concentrated solution. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

Logical Relationships and Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **hexamethyldistannane**.

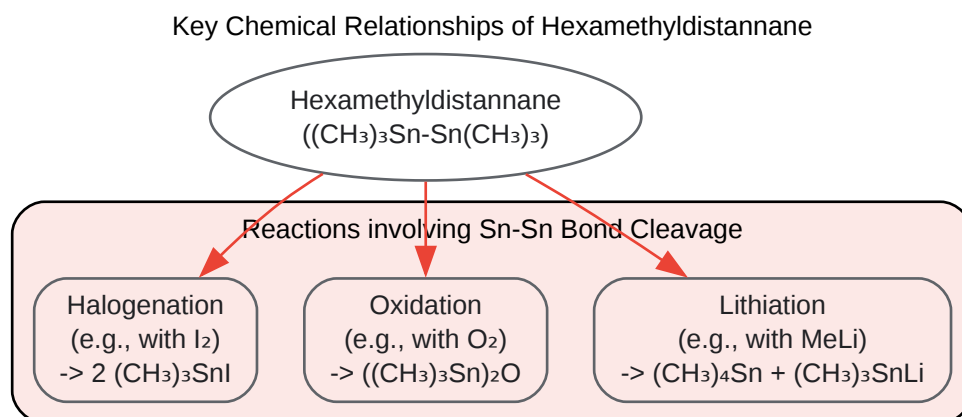


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Caption: A flowchart outlining the synthesis and subsequent characterization of **hexamethyldistannane**.

Key Chemical Relationships

The utility of **hexamethyldistannane** stems from its reactivity, which is dominated by the cleavage of the Sn-Sn bond.



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